3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, typically involves a one-pot multi-component reaction. This method is favored for its efficiency and compliance with green chemistry protocols. The reaction involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes under solvent-free conditions at 90°C using DABCO as a basic catalyst .
Industrial Production Methods
In industrial settings, the synthesis of pyrimido[4,5-b]quinolines can be scaled up using similar multi-component reactions. Various catalysts such as trityl chloride, nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], and Fe3O4@Cellulose sulfuric acid have been employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the pyrimido[4,5-b]quinoline scaffold .
Scientific Research Applications
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for studying various biological processes.
Medicine: Due to its antitumor, anticancer, and antimicrobial properties, it is explored for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets and pathways. It can bind to DNA, acting as an intercalating agent, and inhibit enzymes like AbI kinase and PTP1B. These interactions disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinoline derivatives: Compounds with a quinoline core exhibit similar properties but may have different pharmacological profiles.
Pyrimidine derivatives: These compounds are structurally related and often used in similar applications
Uniqueness
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAXFFLOCCHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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